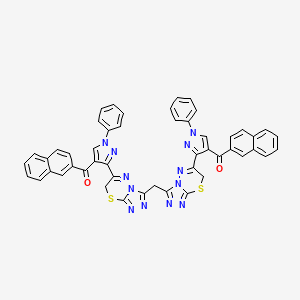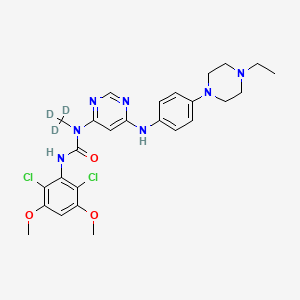
DprE1-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DprE1-IN-8 is a compound that targets the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is crucial in the biosynthesis of the mycobacterial cell wall. This enzyme is a promising target for developing new antitubercular drugs due to its essential role in the survival and pathogenicity of Mycobacterium tuberculosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DprE1-IN-8 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes often employ techniques such as molecular docking and pharmacophore modeling to design and optimize the inhibitors . The reaction conditions may vary depending on the specific synthetic pathway chosen, but they generally involve standard organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure the consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
DprE1-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Aplicaciones Científicas De Investigación
DprE1-IN-8 has several scientific research applications, particularly in the field of tuberculosis treatment. It is used in:
Chemistry: As a model compound for studying the inhibition of DprE1 and developing new synthetic methodologies.
Biology: To investigate the biological pathways and mechanisms involved in mycobacterial cell wall synthesis.
Medicine: As a potential therapeutic agent for treating tuberculosis, especially drug-resistant strains.
Industry: In the development of new antitubercular drugs and diagnostic tools.
Mecanismo De Acción
DprE1-IN-8 exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is involved in the biosynthesis of decaprenylphosphoryl-arabinofuranose, a critical component of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the cell wall synthesis, leading to the death of the mycobacteria . The molecular targets and pathways involved include the binding of this compound to the active site of DprE1, preventing its normal enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
BTZ-043: Another DprE1 inhibitor with a similar mechanism of action.
TCA1: A compound that targets DprE1 and has shown efficacy in both acute and chronic infection models.
Benzothiazole derivatives: These compounds have been studied for their potential as DprE1 inhibitors.
Uniqueness
DprE1-IN-8 is unique due to its specific binding affinity and inhibitory potency against DprE1. It has shown promising results in preclinical studies, with a higher minimum inhibitory concentration compared to some standard drugs . Its unique chemical structure allows for specific interactions with the active site of DprE1, making it a potent inhibitor .
Propiedades
Fórmula molecular |
C19H12F3N5O4S |
|---|---|
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
2-[methyl-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C19H12F3N5O4S/c1-26(9-14-24-25-17(31-14)10-5-3-2-4-6-10)18-23-16(28)12-7-11(19(20,21)22)8-13(27(29)30)15(12)32-18/h2-8H,9H2,1H3 |
Clave InChI |
WMYYIZSMWFETCC-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=NN=C(O1)C2=CC=CC=C2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)


![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)


![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
